(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal
Description
(2Z)-3-Chloro-3-(4-fluorophenyl)prop-2-enal is a halogenated α,β-unsaturated aldehyde characterized by a Z-configuration double bond, a chloro substituent at the β-position, and a 4-fluorophenyl group. The Z-configuration places the chloro and aldehyde groups on the same side of the double bond, influencing its stereoelectronic properties. The 4-fluorophenyl moiety introduces electron-withdrawing effects, which may enhance electrophilicity at the aldehyde group and stabilize the conjugated system.
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMSGNJEJXYGD-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55338-97-1 | |
| Record name | Cinnamaldehyde, beta-chloro-p-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055338971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal involves an aldol condensation reaction between 4-fluorobenzaldehyde and chloroacetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to favor the formation of the (2Z) isomer.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide derived from 4-fluorobenzyl chloride reacts with chloroacetaldehyde to form the desired product.
Industrial Production Methods: Industrial production of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal may involve large-scale aldol condensation or Wittig reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. Common synthetic routes include:
- Aldol Condensation : Involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde in the presence of a base (e.g., sodium hydroxide) to produce the desired compound.
- Wittig Reaction : Utilizes a phosphonium ylide to react with chloroacetaldehyde, yielding (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal.
Medicinal Chemistry
The compound's structural features position it as a candidate for pharmaceutical development , particularly for targeting specific biological pathways. Its potential applications include:
-
Anticancer Activity : Research indicates significant cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against:
Cell Line IC₅₀ (µM) Mechanism of Action MCF-7 (Breast) 1.63 Induction of apoptosis via caspase activation DLD-1 (Colon) 3.67 Cell cycle arrest in G2/M phase AGS (Gastric) 2.69 DNA damage and cell cycle modulation SK-MEL-5 (Melanoma) 0.92 Apoptosis induction
These findings suggest that the compound may induce apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
The compound demonstrates potential biological activities , including:
- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
- Anti-inflammatory Effects : Explored for its potential to modulate inflammatory pathways.
The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and influencing biological functions .
Case Studies
Several studies have evaluated the biological activity of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal:
- Anticancer Study : A study on the cytotoxicity of the compound against various cancer cell lines demonstrated significant activity, particularly against MCF-7 and SK-MEL-5 cells. The mechanism involved apoptosis induction and cell cycle modulation .
- Antimicrobial Research : Investigations into its antimicrobial properties revealed effectiveness against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
The substitution pattern on the aromatic ring significantly impacts electronic and steric properties. For instance:
- Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 137.1 Ų) suggest a compact molecular geometry, likely due to reduced steric bulk compared to bulkier substituents .
- (2Z)-3-Chloro-3-(4-fluorophenyl)prop-2-enal : The fluorine atom’s smaller size and moderate electron-withdrawing nature may result in weaker hydrogen-bonding interactions compared to chlorine, affecting solubility and crystallization behavior .
Functional Group Variations
- Aldehyde vs. Ketone/Triazole :
- The aldehyde group in (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal is highly reactive, enabling nucleophilic additions or condensations. In contrast, triazole-containing analogs like (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () exhibit stabilized conjugated systems due to the ketone and triazole groups, which may enhance biological activity (e.g., antimicrobial or anticancer properties) .
- Nitrile Derivatives : Compounds like (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile () replace the aldehyde with a nitrile group, altering electronic properties and reducing electrophilicity. This substitution may improve stability under acidic or aqueous conditions .
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related Z-configured compounds reveal distinct packing motifs influenced by substituents:
- (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one () forms intermolecular C–H···F and C–H···O interactions, stabilizing its lattice. The difluorophenyl group introduces multiple hydrogen-bonding acceptors, enhancing crystal cohesion .
- (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide () exhibits intramolecular O–H···S and N–H···O bonds, demonstrating how hydroxyl and thioamide groups direct supramolecular assembly .
Physicochemical Properties
Predicted collision cross-section (CCS) values for the 4-chlorophenyl analog () provide insights into molecular size and shape:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 200.98685 | 137.1 |
| [M+Na]+ | 222.96879 | 152.0 |
| [M-H]- | 198.97229 | 139.2 |
These values suggest moderate molecular flexibility, with sodium adducts ([M+Na]+) displaying larger CCS due to ion-dipole interactions. The 4-fluorophenyl analog is expected to exhibit similar trends, though slightly smaller CCS values may arise from fluorine’s reduced steric demand .
Biological Activity
(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal, also known as β-chloro-p-fluorocinnamaldehyde, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro and a fluorophenyl group, contribute to its reactivity and biological interactions.
- Molecular Formula : C₉H₆ClFO
- Molecular Weight : 184.597 g/mol
- CAS Number : 55338-97-1
The biological activity of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal is primarily attributed to its ability to interact with various biomolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the chlorinated phenyl group may enhance hydrophobic interactions with biomolecules, influencing their function and stability.
Anticancer Activity
Research indicates that (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effect on several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.63 | Induction of apoptosis via caspase activation |
| DLD-1 (Colon) | 3.67 | Cell cycle arrest in G2/M phase |
| AGS (Gastric) | 2.69 | DNA damage and cell cycle modulation |
| SK-MEL-5 (Melanoma) | 0.92 | Apoptosis induction |
These findings demonstrate that the compound can induce apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal has shown potential antimicrobial activity. Studies have indicated its efficacy against various bacterial strains, suggesting applications in treating infections.
Research Findings on Antimicrobial Effects
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in infectious disease treatment.
Structural Comparison
The biological activity of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal can be compared with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2E)-3-chloro-3-(4-fluorophenyl)prop-2-enal | Different configuration around the double bond | Varies from (2Z) isomer |
| 3-chloro-3-(4-fluorophenyl)propanal | Lacks the double bond; different reactivity | Reduced biological activity |
| 3-chloro-3-(4-fluorophenyl)propanoic acid | Contains a carboxylic acid group; altered properties | Potentially lower activity |
This comparison illustrates how structural variations can influence the biological activity of related compounds, emphasizing the unique properties of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
